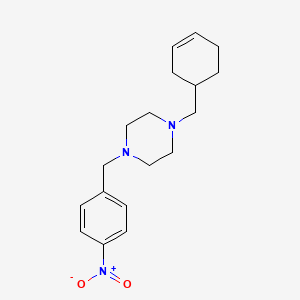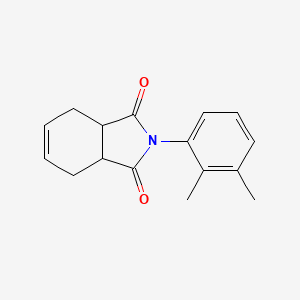
1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that has shown promise in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine has been extensively used in scientific research for its potential use as a ligand for various receptors such as dopamine D2, serotonin 5-HT1A, and sigma-1. It has also been studied for its antipsychotic, anxiolytic, and antidepressant properties. Additionally, it has shown potential as a tool for the study of protein-protein interactions, as well as for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine involves its binding to various receptors in the brain and other tissues. It has been shown to act as a partial agonist or antagonist at different receptors, depending on the specific receptor and the concentration of the compound. Its effects on neurotransmitter release, signal transduction, and other cellular processes are still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptor and cell type involved. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and GABA, as well as to affect the activity of various ion channels and enzymes. Its effects on gene expression and protein synthesis are also being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine is its high affinity and selectivity for various receptors, which makes it a useful tool for studying receptor function and signaling pathways. It is also relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and physiological assays. However, its potential toxicity and side effects, as well as its limited availability and high cost, are some of the limitations for its use in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(3-cyclohexen-1-ylmethyl)-4-(4-nitrobenzyl)piperazine. Some of these include the development of novel therapeutic agents based on its structure and pharmacological properties, the identification of new receptors and signaling pathways that it can modulate, and the study of its effects on various disease models such as schizophrenia, anxiety, and depression. Additionally, the development of new synthesis methods and purification techniques, as well as the optimization of its pharmacokinetic properties, are also important areas for future research.
Conclusion:
In conclusion, this compound is a promising compound with many potential applications in scientific research. Its high affinity and selectivity for various receptors, as well as its complex pharmacological effects, make it a useful tool for studying receptor function and signaling pathways. However, further research is needed to fully understand its mechanism of action, as well as its potential as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-21(23)18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-2,6-9,16H,3-5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDRKZZHLVIHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)

![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945723.png)

![N-[2-(benzoylamino)benzoyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phenylalaninamide](/img/structure/B3945744.png)
![2,4-dichloro-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B3945752.png)

![N-(tetrahydro-2-furanylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3945764.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945770.png)
![N-allyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3945780.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B3945781.png)
![4-{[4-methyl-5-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3945791.png)
